molecular formula C15H14N4OS2 B14056051 n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide

n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide

Cat. No.: B14056051
M. Wt: 330.4 g/mol
InChI Key: NPLRRFUPFJMICF-UHFFFAOYSA-N
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Description

The compound n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide is a complex organic molecule that features a thiazole ring, an imidazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thioamide under acidic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced by reacting the thiazole derivative with glyoxal and ammonium acetate.

    Final Coupling: The final step involves coupling the thiazole-imidazole intermediate with a suitable isothiocyanate to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced thiazole or imidazole derivatives.

    Substitution: Products may include substituted methoxyphenyl derivatives.

Scientific Research Applications

n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: has several scientific research applications:

Mechanism of Action

The mechanism of action of n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide
  • n-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide

Uniqueness

n-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1h-imidazole-1-carbothioamide: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit the PI3K/AKT/mTOR pathway sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C15H14N4OS2

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]imidazole-1-carbothioamide

InChI

InChI=1S/C15H14N4OS2/c1-10-13(11-3-5-12(20-2)6-4-11)17-14(22-10)18-15(21)19-8-7-16-9-19/h3-9H,1-2H3,(H,17,18,21)

InChI Key

NPLRRFUPFJMICF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=S)N2C=CN=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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